![molecular formula C16H17ClN2O3S B506338 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B506338.png)
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of substituents: The 5-chloro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amidation conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound exhibits biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
- 2-{[(5-Bromo-2-methoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- 2-{[(5-Fluoro-2-methoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the chloro group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H17ClN2O3S |
|---|---|
Peso molecular |
352.8g/mol |
Nombre IUPAC |
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-10-8(2)23-16(13(10)14(18)20)19-15(21)11-7-9(17)5-6-12(11)22-3/h5-7H,4H2,1-3H3,(H2,18,20)(H,19,21) |
Clave InChI |
ZYYBRKNSDZZULM-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


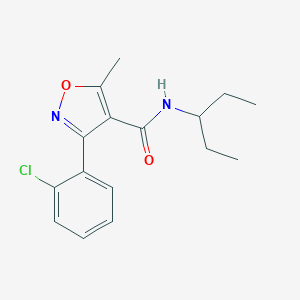
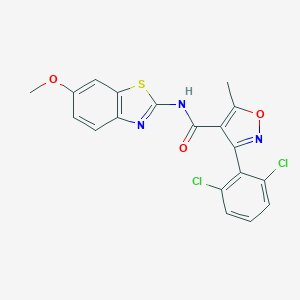
![N-[4-(Acetyl-methyl-amino)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B506259.png)
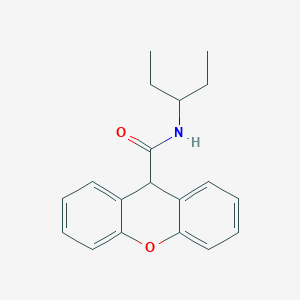
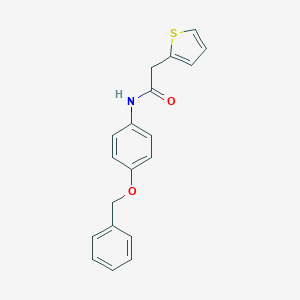
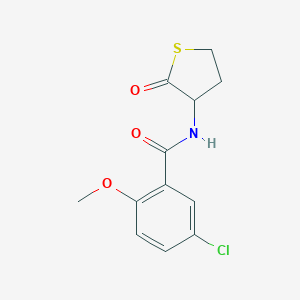
![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)
![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)
![2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-1,3-thiazole](/img/structure/B506270.png)
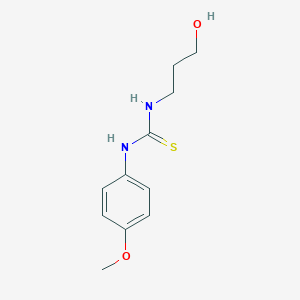
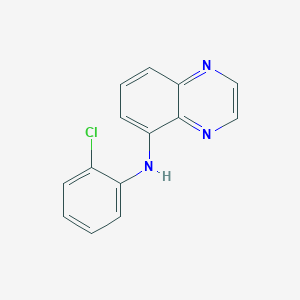
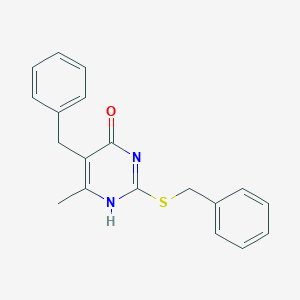
![5-benzyl-6-methyl-2-[(2-methyl-2-propenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B506276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B506277.png)
